4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate
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Overview
Description
This compound, 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate, is a complex organic molecule belonging to a class of heterocyclic compounds The molecule features a mix of thiadiazole, pyran, and benzoate structures, making it a unique entity in medicinal chemistry
Preparation Methods
Synthetic routes to this compound are complex, typically involving multi-step synthesis procedures:
Synthetic Routes
One might start with the preparation of the 5-(thiophene-2-amido)-1,3,4-thiadiazole precursor. This is achieved through the cyclization reaction of appropriate thiophene and thiadiazole derivatives under specific reaction conditions, involving reagents such as sulfur or sulfur-containing compounds, and ammonia or amines.
Reaction Conditions
The formation of the 4H-pyran and its attachment to the thiadiazole nucleus requires careful control of reaction parameters, often employing catalysts and protecting groups to ensure the correct structure is obtained.
Industrial Production Methods
Large-scale production would necessitate optimization of the reaction conditions to improve yield and reduce costs. Continuous flow synthesis methods or batch processing under controlled environments are potential approaches.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions:
Oxidation
Introduction of oxygen into the molecule, possibly affecting the thiadiazole ring or the pyran moiety.
Reduction
Reduction reactions could target specific functional groups like carbonyl or amide groups.
Substitution
The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
These reactions might involve reagents like hydrogen peroxide (oxidation), lithium aluminium hydride (reduction), and halogens or strong acids for substitution.
Major Products
Depending on the type of reaction, the products could range from hydroxylated derivatives (oxidation) to reduced amines (reduction) or substituted aromatic compounds (substitution).
Scientific Research Applications
This compound has vast applications in scientific research:
Chemistry
Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, or exploring heterocyclic chemistry.
Biology
Medicine
Exploring its role as a potential therapeutic agent in treating infections, cancers, or other diseases.
Industry
Utilized in material science for developing new polymers or as a chemical intermediate in manufacturing other complex substances.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application:
Molecular Targets
Likely interacts with specific enzymes or receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved
May involve pathways related to oxidative stress, cell signalling, or metabolic processes. The presence of thiadiazole and pyran moieties suggests potential interactions with biological macromolecules like proteins or DNA.
Comparison with Similar Compounds
When comparing with similar compounds, certain features stand out:
Thiophene and Thiadiazole Derivatives
Compounds like 2-amino-5-(thiophen-2-yl)-1,3,4-thiadiazole share structural similarities but lack the pyran and benzoate groups.
Pyran Derivatives
Compounds such as 4H-pyran-4-one derivatives also share some structural features but differ in functional group composition.
Uniqueness
The combination of these structural elements in 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-ethoxybenzoate imparts unique chemical properties and potential activities that make it distinct among related compounds.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S3/c1-2-29-14-7-5-13(6-8-14)20(28)31-17-11-30-15(10-16(17)26)12-33-22-25-24-21(34-22)23-19(27)18-4-3-9-32-18/h3-11H,2,12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXRVPOQBHSOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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